Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate
CAS No.:
Cat. No.: VC17716453
Molecular Formula: C14H16BrNO3
Molecular Weight: 326.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BrNO3 |
|---|---|
| Molecular Weight | 326.19 g/mol |
| IUPAC Name | methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate |
| Standard InChI | InChI=1S/C14H16BrNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 |
| Standard InChI Key | FDBVFXWQEAIWHH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)Br |
Introduction
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetate | C₁₄H₁₇FNO₃ | Fluorine substitution; enhanced metabolic stability |
| 4-Bromophenyl Acetic Acid | C₈H₇BrO₂ | Simpler structure; lacks piperidine ring |
| N-Benzylpiperidine Derivatives | C₁₂H₁₅N | Diverse analgesic applications |
The 4-bromophenyl group in the target compound distinguishes it from simpler acetic acid derivatives and fluorinated analogs, potentially offering improved binding affinity to biological targets .
Synthetic Routes and Optimization
The synthesis of methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate can be inferred from methodologies used for related brominated heterocycles. A plausible three-step route is outlined below:
Step 1: Formation of Dimethyl 2-(4-Bromophenyl)Malonate
Methyl 2-(4-bromophenyl)acetate reacts with dimethyl carbonate (DMC) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This step, adapted from pyrimidine syntheses , yields dimethyl 2-(4-bromophenyl)malonate:
Reaction conditions: 25–27°C for 14 hours, yielding ~84% after purification .
Step 2: Cyclization to Piperidinone Ring
The malonate intermediate undergoes cyclization with formamidine acetate in methanol, forming the piperidinone core. This step mirrors the synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol , where cyclization is achieved under basic conditions.
Step 3: Esterification and Functionalization
Phosphorus oxychloride (POCl₃) facilitates chlorination and esterification, finalizing the structure. Optimized conditions (reflux for 8 hours) yield ~86% of the target compound .
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 40–45°C | Prevents side reactions |
| Solvent | Anhydrous THF | Enhances malonate formation |
| Catalyst | Sodium methoxide | Accelerates cyclization |
Applications in Drug Development
The compound’s ester group facilitates prodrug strategies, enabling controlled release of active metabolites. For example, esterase-mediated hydrolysis could yield 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetic acid, a potential COX-2 inhibitor . Additionally, the piperidine ring’s conformational flexibility allows for structural modifications to optimize pharmacokinetics.
Challenges and Future Directions
Current limitations include the lack of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral piperidinone derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to identify pharmacophores.
-
Hybrid Molecule Design: Combining the bromophenyl-piperidinone scaffold with known anticancer agents (e.g., imatinib analogs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume